molecular formula C19H24O3 B4926897 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene

2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene

Cat. No.: B4926897
M. Wt: 300.4 g/mol
InChI Key: NQNQSQBMCDUNKH-UHFFFAOYSA-N
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Description

2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is an organic compound with a complex structure It consists of a benzene ring substituted with two methyl groups and a propoxy chain linked to an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction dynamics are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene
  • 1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene

Uniqueness

2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of both ethoxy and propoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-4-20-17-7-5-8-18(14-17)21-11-6-12-22-19-13-15(2)9-10-16(19)3/h5,7-10,13-14H,4,6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNQSQBMCDUNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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